N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline
Overview
Description
“N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline” is a chemical compound with the IUPAC name (6-chloroimidazo [2,1-b] [1,3]thiazol-5-yl)-N-methylmethanamine . It has a molecular weight of 201.68 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8ClN3S/c1-9-4-5-6 (8)10-7-11 (5)2-3-12-7/h2-3,9H,4H2,1H3 . This indicates the presence of carbon, hydrogen, chlorine, nitrogen, and sulfur atoms in the molecule .Scientific Research Applications
Synthetic Pathways and Structural Properties
- The study by Issac and Tierney (1996) explored the synthesis and spectroscopic properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, highlighting a synthetic route that may relate to the chemical structure of interest. This process showcases the diverse intermediates possible from reactions involving chloral and amines, providing a foundation for creating structurally related compounds (Issac & Tierney, 1996).
Synthetic Utilities and Applications
- Ibrahim (2011) reviewed methods developed for the synthesis of benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines, which suggests potential pathways and utilities for similar structures. This review encompasses methods and biological applications of azolylthiazoles, indicating the vast potential for the development of biologically active compounds (Ibrahim, 2011).
CO2 Fixation into Value-Added Chemicals
- Vessally et al. (2017) discussed the chemical fixation of CO2 with aniline derivatives, presenting a method to synthesize functionalized azoles. This review could suggest potential environmental and synthetic chemistry applications for the compound , utilizing CO2 as a raw material (Vessally et al., 2017).
Future Directions
Thiazole derivatives, which include “N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline”, have been the subject of much research due to their diverse biological activities . Future research may continue to explore the potential applications of these compounds in various fields, including medicine and pharmacology .
Properties
IUPAC Name |
1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-phenylmethanimine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3S/c13-11-10(16-6-7-17-12(16)15-11)8-14-9-4-2-1-3-5-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBYORUDPIZQTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C(N=C3N2C=CS3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101186331 | |
Record name | N-[(6-Chloroimidazo[2,1-b]thiazol-5-yl)methylene]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101186331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
241132-37-6 | |
Record name | N-[(6-Chloroimidazo[2,1-b]thiazol-5-yl)methylene]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=241132-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(6-Chloroimidazo[2,1-b]thiazol-5-yl)methylene]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101186331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.